molecular formula C7H15ClN2O2 B1374471 2-(Piperidin-4-yloxy)acetamide hydrochloride CAS No. 1354949-81-7

2-(Piperidin-4-yloxy)acetamide hydrochloride

Cat. No. B1374471
M. Wt: 194.66 g/mol
InChI Key: NOBXYIDTANDOKG-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yloxy)acetamide hydrochloride” is a chemical compound with the molecular formula C7H15ClN2O2 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Molecular Structure Analysis

The molecular structure of “2-(Piperidin-4-yloxy)acetamide hydrochloride” includes a piperidine ring, an acetamide group, and a hydrochloride group . The InChI code for this compound is 1S/C7H14N2O2.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Piperidin-4-yloxy)acetamide hydrochloride” were not found in the available literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .

Scientific Research Applications

Chemical Composition and Pharmaceutical Use

2-(Piperidin-4-yloxy)acetamide hydrochloride is a compound used in pharmaceutical compositions. One variant, N-{2- [((2S)-3-{[1-(4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate, is notable for its use in therapeutic applications, emphasizing the compound's significance in pharmaceutical research (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Derivative Synthesis and Applications

2-(Piperidin-1-yl) acetamide is used as a starting material for synthesizing various derivatives with potential applications. For instance, its reaction with aromatic aldehydes leads to novel arylidene derivatives, showcasing its versatility in chemical synthesis and the potential for creating new compounds with varied applications (Ali Khalil et al., 2017).

Role in Drug Discovery

This compound has been identified as a potent inhibitor in drug development, specifically in the context of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors. Its molecular design, which includes a piperazine unit, enhances its solubility and oral absorption, making it a candidate for treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Structural and Redox Properties

The structural analysis of related derivatives, like 2-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide, reveals insights into their conformation and redox characteristics. This information is crucial for understanding how these compounds behave in different states, which is significant for their potential applications in various fields, including medicinal chemistry (V. Sen' et al., 2014).

Antibacterial Potentials

Some acetamide derivatives bearing piperidine have been explored for their antibacterial potentials. This research highlights the compound's significance in developing new antibacterial agents, particularly against Gram-negative bacterial strains (Kashif Iqbal et al., 2017).

Safety And Hazards

The safety information available indicates that “2-(Piperidin-4-yloxy)acetamide hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(Piperidin-4-yloxy)acetamide hydrochloride”, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2-piperidin-4-yloxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBXYIDTANDOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yloxy)acetamide hydrochloride

CAS RN

1354949-81-7
Record name 2-(piperidin-4-yloxy)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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